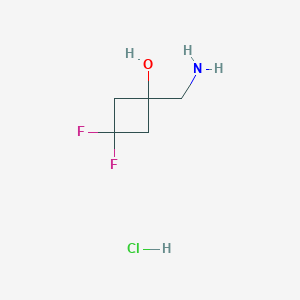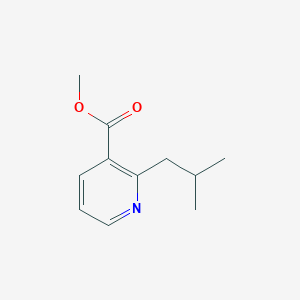
1-(Aminomethyl)-3,3-difluoro-cyclobutanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, density, refractive index, acidity or basicity (pH), and others .Applications De Recherche Scientifique
Chemical Properties and Synthesis
1-(Aminomethyl)-3,3-difluoro-cyclobutanol hydrochloride is characterized by its unique structural features, including a cyclobutane ring and difluoro groups, which contribute to its chemical stability and reactivity. Research on cyclobutane-containing compounds like this one has shown that they possess interesting chemical properties due to their ring strain and the presence of fluorine atoms. These compounds are involved in various synthesis reactions and have potential applications in materials science and as intermediates in organic synthesis (Anastasia Sergeiko et al., 2008).
Applications in Material Science
The structural uniqueness of cyclobutane-containing compounds, including those with difluoro groups, makes them valuable in the development of new materials. Their potential applications extend to the creation of novel polymers and functional materials, where the incorporation of such units can lead to materials with enhanced properties such as thermal stability, resistance to degradation, and unique optical characteristics. The synthesis and applications of these compounds are a growing area of research, with a focus on sustainable and environmentally friendly processes (V. M. Chernyshev et al., 2017).
Environmental Applications
Research on cyclobutane-containing compounds, including fluorinated variants, also extends to environmental applications. These compounds have been studied for their role in the degradation of pollutants and in catalytic processes that are beneficial for environmental remediation. The unique chemical properties of such compounds allow them to participate in reactions that can break down harmful substances, making them of interest in studies focused on reducing environmental pollution (I. Udom et al., 2013).
Mécanisme D'action
Target of Action
Amines, such as 1-(aminomethyl)-3,3-difluoro-cyclobutanol hydrochloride, are derivatives of ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups . They often interact with various biological targets, including enzymes and receptors, and play crucial roles in numerous biochemical processes.
Mode of Action
Amines can participate in a variety of chemical reactions, including the formation of amides, oximes, and hydrazones . These reactions often involve the nitrogen atom in the amine group acting as a nucleophile, attacking electrophilic carbon atoms in other molecules .
Biochemical Pathways
Amines are involved in numerous biochemical pathways, including those related to the synthesis and degradation of proteins, nucleic acids, carbohydrates, and lipids .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(aminomethyl)-3,3-difluorocyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(9,2-5)3-8;/h9H,1-3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMXQDXSGBAVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![t-Butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6295065.png)


![Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95%](/img/structure/B6295069.png)
![(2S)-2-Methylazetidine (1R,4S)-bicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B6295070.png)

![2-(t-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride, 95%](/img/structure/B6295100.png)
![2-t-Butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride, 95%](/img/structure/B6295101.png)
![[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide, 95%](/img/structure/B6295113.png)
![8-(t-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride, 95%](/img/structure/B6295119.png)
![8-t-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride, 95%](/img/structure/B6295124.png)
![6-(t-Butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid, 95%](/img/structure/B6295129.png)